5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester
Overview
Description
5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester typically involves the protection of the amino group with a Boc group, followed by esterification. The process begins with the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. This intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms new derivatives depending on the substituent introduced.
Scientific Research Applications
5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Similar in structure but differ in the side chain and functional groups.
Boc-protected peptides: Larger molecules that incorporate Boc-protected amino acids.
Other ester derivatives: Compounds with different ester groups but similar Boc protection.
Uniqueness
5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester is unique due to its specific combination of functional groups, which allows for versatile applications in synthesis and research. Its ability to undergo selective reactions while maintaining the integrity of the amino group makes it a valuable compound in various fields .
Properties
IUPAC Name |
methyl 2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-7-5-6-8(13)9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIHRGQDXYDBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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